[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
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Overview
Description
[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone is a complex organic compound that features a piperazine ring, a chloropyridine moiety, and a thiadiazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common synthetic route includes:
Preparation of 5-Chloropyridin-2-ylmethanol: This can be achieved through the chlorination of pyridine followed by reduction.
Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.
Coupling with Thiadiazole: The final step involves coupling the piperazine derivative with a thiadiazole moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)piperazin-1-ylmethanone
- [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
Uniqueness
Compared to similar compounds, [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone stands out due to its unique combination of a chloropyridine moiety and a thiadiazole group. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-[(5-chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5OS/c1-10-13(22-18-17-10)14(21)20-6-4-19(5-7-20)9-12-3-2-11(15)8-16-12/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMKDPTQOFXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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